![molecular formula C21H21ClSi B3290034 Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- CAS No. 86278-57-1](/img/structure/B3290034.png)
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
Descripción general
Descripción
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is a specialized organosilicon compound known for its unique structural properties. This compound features a pyrene moiety attached to a silane group through a propyl linker, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- typically involves the reaction of chlorodimethylsilane with 3-(1-pyrenyl)propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The chlorodimethylsilane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane hydrides, and substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mecanismo De Acción
The mechanism by which Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- exerts its effects involves the interaction of the silane group with various molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the silane group can form covalent bonds with hydroxyl groups on surfaces. This dual functionality makes it effective in modifying surfaces and enhancing the properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, chlorodimethyl[3-(phenyl)propyl]-
- Silane, chlorodimethyl[3-(naphthyl)propyl]-
- Silane, chlorodimethyl[3-(anthracenyl)propyl]-
Uniqueness
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is unique due to the presence of the pyrene moiety, which provides enhanced π-π interactions compared to other aromatic systems. This makes it particularly useful in applications requiring strong surface interactions and modifications.
Propiedades
IUPAC Name |
chloro-dimethyl-(3-pyren-1-ylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClSi/c1-23(2,22)14-4-7-15-8-9-18-11-10-16-5-3-6-17-12-13-19(15)21(18)20(16)17/h3,5-6,8-13H,4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUTALPPFPMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826787 | |
| Record name | Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86278-57-1 | |
| Record name | Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


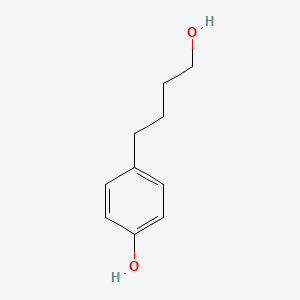
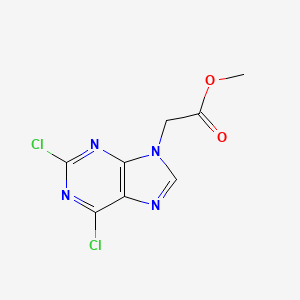

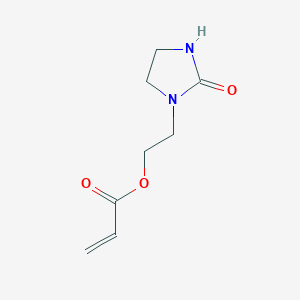
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine](/img/structure/B3289984.png)
![Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3289992.png)
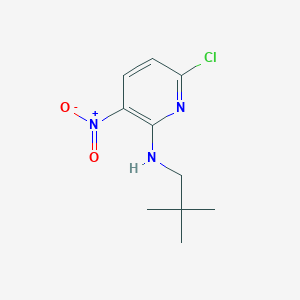
![tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis](/img/structure/B3290006.png)
![1-[2-(Dimethylamino)ethyl]imidazolidin-2-one](/img/structure/B3290026.png)
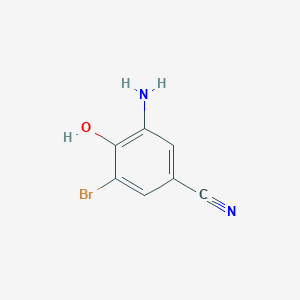
![4-benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine](/img/structure/B3290042.png)
![3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3290043.png)
![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide](/img/structure/B3290058.png)
![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3290065.png)
